2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride
Description
Chemical Structure and Properties 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride (CAS: 1955554-67-2) is a hydrochloride salt of a primary amine featuring a cyclobutane ring substituted with a methoxy group at the 3-position and an ethylamine side chain. Its molecular formula is C₇H₁₅NO·HCl, with a molecular weight of 165.66 g/mol (calculated from the molecular formula). Key identifiers include the SMILES string COC1CC(CCN)C1.Cl and InChIKey JHQUVBWCGGWANP-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-(3-methoxycyclobutyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-6(5-7)2-3-8;/h6-7H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQUVBWCGGWANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-67-2 | |
| Record name | 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring. This can be achieved through a cyclization reaction of a suitable precursor.
Methoxylation: The next step is the introduction of the methoxy group (-OCH3) onto the cyclobutyl ring. This can be done using methanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Used to introduce hydrogen atoms into the molecule.
Distillation and Crystallization: Employed for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as ammonia (NH3) or primary amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can yield alcohols.
Substitution: Can yield various substituted derivatives.
Scientific Research Applications
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methoxy Substitution on Cyclobutane
2-(1-Methoxycyclobutyl)ethan-1-amine Hydrochloride (CAS: 1803584-89-5)
- Molecular Formula: C₇H₁₅NO·HCl (identical to the target compound).
- Structural Difference : Methoxy group at the 1-position of the cyclobutane ring versus the 3-position in the target compound.
- Impact : Positional isomerism affects steric and electronic properties. For example, the 1-methoxy isomer may exhibit distinct NMR shifts (e.g., cyclobutane proton environments) and solubility due to altered ring strain .
2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride (CAS: 1909309-34-7)
- Molecular Formula: C₇H₁₅NO·HCl.
- Structural Difference : Methoxy group attached to a cyclobutylmethyl chain rather than directly on the cyclobutane.
Substituted Phenylalkylamine Hydrochlorides
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T, CAS: N/A)
- Molecular Formula: C₁₁H₁₇NO₂S·HCl.
- Structural Difference : Aromatic phenyl ring with dimethoxy and methylthio substituents instead of a cyclobutane.
- The target compound’s aliphatic cyclobutane likely reduces receptor affinity compared to aromatic analogs .
2-(2,4-Dimethylphenyl)ethan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₅N·HCl.
- Structural Difference : Methyl-substituted phenyl group.
Heterocyclic Derivatives
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride
- Molecular Formula : C₁₁H₁₄N₂O·HCl.
- Structural Difference : Indole ring system with a methoxy group.
- Impact : The indole moiety enables hydrogen bonding and interactions with neurotransmitter receptors (e.g., serotonin receptors). The target compound’s cyclobutane lacks such aromaticity, favoring different biological targets .
Data Tables
Table 1: Molecular Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 2-(3-Methoxycyclobutyl)ethan-1-amine HCl | C₇H₁₅NO·HCl | 165.66 | 3-Methoxycyclobutyl |
| 2-(1-Methoxycyclobutyl)ethan-1-amine HCl | C₇H₁₅NO·HCl | 165.66 | 1-Methoxycyclobutyl |
| 2-(Cyclobutylmethoxy)ethan-1-amine HCl | C₇H₁₅NO·HCl | 165.66 | Cyclobutylmethoxy |
| 2C-T Hydrochloride | C₁₁H₁₇NO₂S·HCl | 265.78 | 2,5-Dimethoxy-4-methylthio |
| 2-(6-Methoxyindol-3-yl)ethan-1-amine HCl | C₁₁H₁₄N₂O·HCl | 226.70 | 6-Methoxyindole |
Key Research Findings
- Positional Isomerism : The 1-methoxy and 3-methoxy cyclobutyl isomers exhibit distinct NMR profiles due to differing ring strain and proton environments .
- Pharmacological Potential: Cyclobutane-containing amines are less likely to interact with serotonin receptors compared to aromatic analogs like 2C-T, making them suitable for non-CNS applications .
- Synthetic Flexibility : Cyclobutyl derivatives can be synthesized via ring-opening or coupling reactions, though specific protocols for the target compound require further documentation .
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